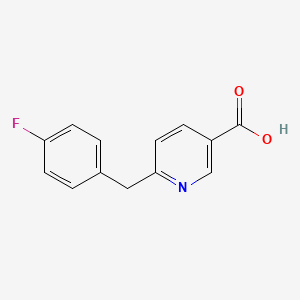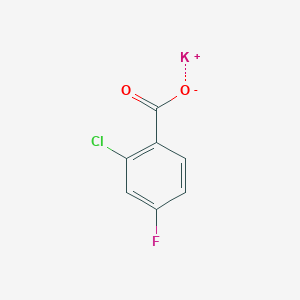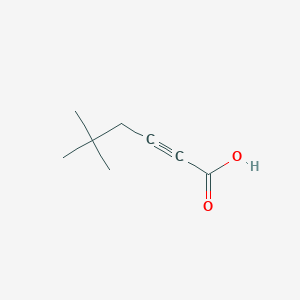
5,5-Dimethylhex-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethylhex-2-ynoic acid is an organic compound characterized by the presence of two methyl groups attached to the carbon chain and a terminal triple bond. This compound is known for its various applications in scientific experiments and industries.
Vorbereitungsmethoden
The synthesis of 5,5-Dimethylhex-2-ynoic acid involves several synthetic routes and reaction conditions. One common method includes the alkylation of acetylene derivatives followed by oxidation to introduce the carboxylic acid group. Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
5,5-Dimethylhex-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to convert the terminal alkyne into a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alkanes or alkenes using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The terminal alkyne can undergo nucleophilic substitution reactions, often facilitated by bases or transition metal catalysts.
Common reagents used in these reactions include hydrogen, palladium catalysts, and strong oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5,5-Dimethylhex-2-ynoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism by which 5,5-Dimethylhex-2-ynoic acid exerts its effects involves interactions with molecular targets and pathways. The terminal alkyne group allows for specific binding interactions with enzymes and other proteins, potentially leading to inhibition or activation of biological pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
5,5-Dimethylhex-2-ynoic acid can be compared with other similar compounds such as 2,2-Dimethylhex-5-enoic acid. While both compounds share a similar carbon backbone, the presence of a terminal alkyne in this compound provides unique reactivity and applications. Other similar compounds include various alkynyl carboxylic acids, each with distinct properties and uses .
Eigenschaften
Molekularformel |
C8H12O2 |
|---|---|
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
5,5-dimethylhex-2-ynoic acid |
InChI |
InChI=1S/C8H12O2/c1-8(2,3)6-4-5-7(9)10/h6H2,1-3H3,(H,9,10) |
InChI-Schlüssel |
JNUHCWCASOFEJM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Isobutyryl-3-(piperidin-3-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B12312857.png)
![Z-[4-(1,2-Diphenyl-1-butenyl)phenoxy]aceticAcid](/img/structure/B12312861.png)


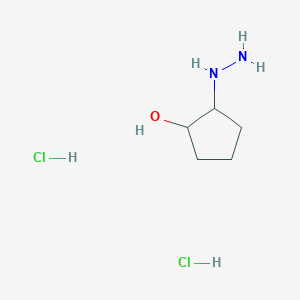
![rac-1-[(1R,2S)-2-aminocyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride, cis](/img/structure/B12312878.png)
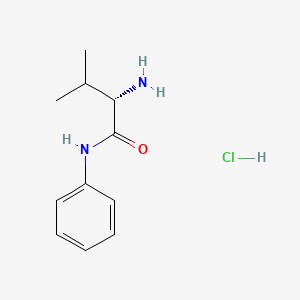
![[8,14-Diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B12312912.png)


![1-Methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12312923.png)
![6-[(Ethylamino)methyl]piperidin-2-one](/img/structure/B12312924.png)
